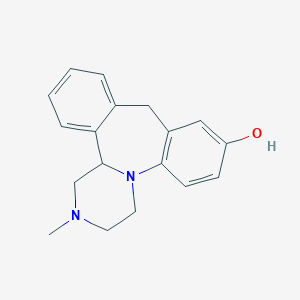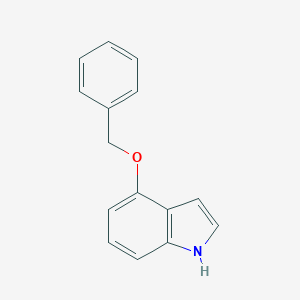
4-Benciloxindol
Descripción general
Descripción
4-Benzyloxyindole, also known as 4-Benzyloxyindole, is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Benzyloxyindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Benzyloxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxyindole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de 4-alquiloxiaminoalquil indol
4-Benciloxindol se ha utilizado en la síntesis de derivados de 4-alquiloxiaminoalquil indol . Estos derivados pueden tener diversas aplicaciones en química medicinal y descubrimiento de fármacos.
Síntesis regioselectiva de análogos de oxopirrolidina
Este compuesto sirve como reactivo para la síntesis regioselectiva de análogos de oxopirrolidina a través de la adición de Markovnikov catalizada por yodo . Los análogos de oxopirrolidina son importantes en el campo de la química orgánica y pueden utilizarse en la síntesis de varios compuestos bioactivos.
Preparación de indoles mediante ciclización reductora de Bartoli
This compound es un reactivo para la preparación de indoles mediante ciclización reductora de Bartoli . Este método es útil en la investigación de química medicinal, ya que los indoles son un motivo estructural clave en muchos productos naturales y fármacos.
Síntesis de 4-aril-4H-cromanenos
Se utiliza en la síntesis de 4-aril-4H-cromanenos . Se sabe que estos compuestos inducen la apoptosis, un proceso de muerte celular programada, y pueden utilizarse en la investigación del cáncer.
Preparación de indol-3-il tetrametilciclopropil cetonas
This compound se utiliza en la síntesis de indol-3-il tetrametilciclopropil cetonas . Estos compuestos actúan como ligandos del receptor cannabinoide CB2, que tienen aplicaciones terapéuticas potenciales en el manejo del dolor, la modulación del sistema inmunitario y la neuroprotección.
Preparación de inhibidores de la hepatitis C
Este compuesto también se utiliza en la preparación de inhibidores de la hepatitis C , una infección viral que causa inflamación hepática, a veces provocando daño hepático grave.
Safety and Hazards
4-Benzyloxyindole is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Benzyloxyindole is a versatile compound that interacts with several targets. It has been used in the synthesis of various compounds that act on different targets. For instance, it has been used in the synthesis of indol-3-yl tetramethylcyclopropyl ketones, which are ligands for the CB2 cannabinoid receptor . It has also been used in the synthesis of compounds that inhibit Hepatitis C .
Mode of Action
For instance, it is used in the synthesis of 4-aryl-4H-chromenes, which are known to induce apoptosis .
Biochemical Pathways
The biochemical pathways affected by 4-Benzyloxyindole are largely dependent on the compounds it is used to synthesize. For example, when used in the synthesis of 4-aryl-4H-chromenes, it may affect the pathways involved in apoptosis .
Pharmacokinetics
It is known that the compound has high gi absorption and is a substrate for p-gp . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .
Result of Action
The results of 4-Benzyloxyindole’s action are dependent on the compounds it is used to synthesize. For instance, when used in the synthesis of 4-aryl-4H-chromenes, it can induce apoptosis . When used in the synthesis of indol-3-yl tetramethylcyclopropyl ketones, it can act as a ligand for the CB2 cannabinoid receptor .
Action Environment
It is known that the compound’s action can be influenced by various factors, such as the presence of other compounds and the ph of the environment .
Análisis Bioquímico
Biochemical Properties
4-Benzyloxyindole, like other indole derivatives, has been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Quorum sensing is a system of stimuli and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .
Cellular Effects
In cellular systems, 4-Benzyloxyindole has been shown to modulate the expressions of important regulatory genes and repress toxin genes in certain bacterial species . This modulation can reduce the virulence of these bacteria, making 4-Benzyloxyindole a potential candidate for antimicrobial therapies .
Molecular Mechanism
The molecular mechanism of 4-Benzyloxyindole involves its interaction with bacterial quorum sensing systems . By interfering with these systems, 4-Benzyloxyindole can inhibit the production of virulence factors and biofilm formation, two key aspects of bacterial pathogenicity .
Temporal Effects in Laboratory Settings
The synthesis of 4-Benzyloxyindole has been described in the literature , suggesting that it is stable enough for experimental use.
Metabolic Pathways
4-Benzyloxyindole is likely involved in the metabolic pathways of indole and its derivatives . Indole is synthesized from tryptophan by the enzyme tryptophanase, and it is widespread in both prokaryotic and eukaryotic communities .
Subcellular Localization
Enzymes involved in the biosynthesis of indole and its derivatives have been found in various subcellular compartments, suggesting that 4-Benzyloxyindole could also be present in multiple cellular locations .
Propiedades
IUPAC Name |
4-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFVSIDBFJPKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174155 | |
| Record name | 4-(Phenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20289-26-3 | |
| Record name | 4-Benzyloxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20289-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethoxy)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20289-26-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Phenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylmethoxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Benzyloxyindole in the context of hallucinogenic mushroom research?
A: 4-Benzyloxyindole serves as a vital precursor in synthesizing psilocin (4-hydroxy-N,N-dimethyl-tryptamine), the primary psychoactive component found in hallucinogenic mushrooms [, ]. Researchers have used it to create radiolabeled forms of psilocin, such as ¹⁴C-psilocin and ³H-psilocin, enabling them to study the compound's distribution and metabolism []. Furthermore, it has been instrumental in developing potential radioligands like ¹¹C-psilocin, aiming to investigate the role of serotonin receptors in the formation of psychotic symptoms [].
Q2: Can you elaborate on the synthetic utility of 4-Benzyloxyindole in generating diverse indole derivatives?
A: 4-Benzyloxyindole plays a crucial role in synthesizing various indole derivatives, particularly those with modifications at the 5- or 7-positions. Researchers have successfully employed 4-Benzyloxyindole to produce analogs of psilocin incorporating formyl groups or bromine atoms at these positions []. This modification is significant for exploring structure-activity relationships and understanding how structural changes impact biological activity.
Q3: How is 4-Benzyloxyindole synthesized?
A: One established method involves the condensation of 2-methylnitrobenzenes with formamide acetals, followed by a reduction step []. This reaction sequence effectively forms the indole ring system with the benzyloxy group strategically placed at the 4-position.
Q4: Are there any spectroscopic data available for characterizing 4-Benzyloxyindole?
A: While the provided abstracts don't detail specific spectroscopic data, researchers have used techniques like FTIR, NMR, and MS to confirm the structures of compounds derived from 4-Benzyloxyindole, such as 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides []. These spectroscopic methods provide valuable insights into the compound's structure and confirm the successful incorporation of desired modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


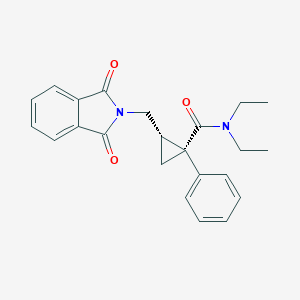
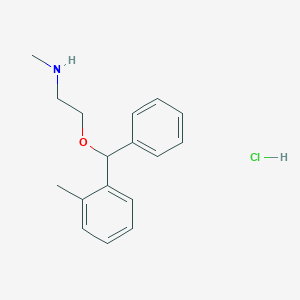
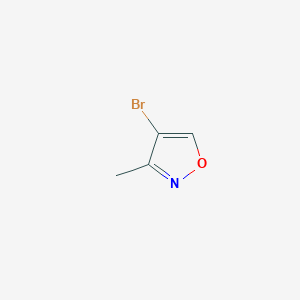
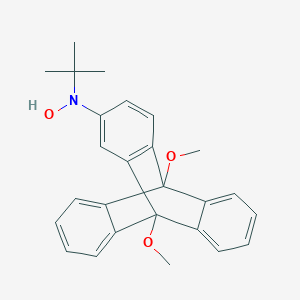

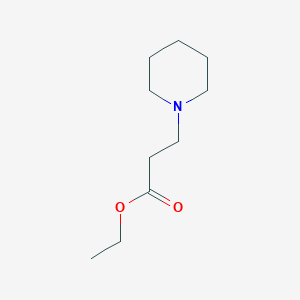
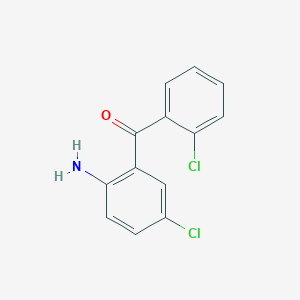
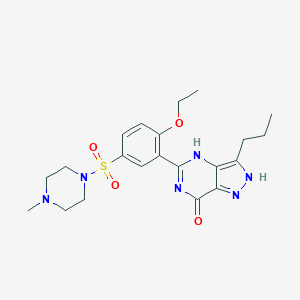

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)
